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Platinum--yttrium (2/1) - 59978-16-4

Platinum--yttrium (2/1)

Catalog Number: EVT-14728423
CAS Number: 59978-16-4
Molecular Formula: Pt2Y
Molecular Weight: 479.1 g/mol
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Product Introduction

Overview

Platinum-yttrium (2/1) is a significant intermetallic compound composed of platinum and yttrium in a molar ratio of 2:1. This compound has garnered attention due to its unique properties and potential applications in catalysis, particularly in electrochemical reactions such as the oxygen reduction reaction. The synthesis, characterization, and applications of platinum-yttrium alloys are critical areas of research in materials science and electrochemistry.

Source and Classification

Platinum-yttrium (2/1) falls under the category of intermetallic compounds, which are formed through the combination of two or more metals in specific stoichiometric ratios. These compounds often exhibit distinct physical and chemical properties compared to their constituent metals. In this case, the platinum-yttrium alloy is classified as a bimetallic catalyst, which enhances catalytic activity due to the synergistic effects between platinum and yttrium.

Synthesis Analysis

Methods

The synthesis of platinum-yttrium (2/1) can be achieved through several methods, including:

  1. Molten Salt Reduction:
    • A common approach involves reducing a platinum-yttrium oxide precursor using a molten salt mixture of lithium chloride and calcium hydride at elevated temperatures (around 600 °C). This method allows for the effective extraction of oxygen from yttrium oxides, resulting in the formation of the desired intermetallic compound .
  2. Solid State Synthesis:
    • Another method reported involves synthesizing nanoparticles of the platinum-yttrium alloy supported on mesoporous carbon. This process is conducted in a quartz tubular furnace under hydrogen flow, enabling control over particle size and morphology .
  3. Dealloying Method:
    • A more recent technique includes creating nanoporous platinum-yttrium alloys through dealloying from a ternary alloy precursor (platinum-yttrium-aluminum). This method enhances electrocatalytic performance due to the unique 3D nanoporous structure formed after selective leaching .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, precursor ratios, and atmosphere (inert or reducing). For instance, achieving a platinum-to-yttrium ratio of 2:1 is crucial for obtaining the desired phase composition .

Molecular Structure Analysis

Structure

The molecular structure of platinum-yttrium (2/1) exhibits an ordered arrangement typical of intermetallic compounds. X-ray diffraction analysis reveals distinct peaks corresponding to the crystalline phases of platinum and yttrium within the alloy. The presence of specific facets indicates preferential growth directions during synthesis, which can influence catalytic activity .

Data

Characterization techniques such as scanning electron microscopy and energy-dispersive X-ray spectroscopy are employed to analyze the morphology and elemental composition of the synthesized material. The atomic composition is typically close to the targeted stoichiometry, confirming successful synthesis .

Chemical Reactions Analysis

Reactions

Platinum-yttrium (2/1) participates in various chemical reactions, primarily focusing on catalysis. One notable reaction is the oxygen reduction reaction, which is essential in fuel cells and other electrochemical applications. The catalytic activity is significantly enhanced compared to pure platinum due to the synergistic effects between platinum and yttrium.

Technical Details

The reaction mechanism often involves electron transfer processes facilitated by the alloy's unique electronic structure. Studies have shown that varying the composition can lead to differences in catalytic performance, with optimal ratios yielding superior activity .

Mechanism of Action

Process

The mechanism by which platinum-yttrium (2/1) catalyzes reactions such as oxygen reduction involves several steps:

  1. Adsorption: Reactants adsorb onto the catalyst surface.
  2. Electron Transfer: Electrons are transferred from the catalyst to the reactants.
  3. Product Formation: The products desorb from the catalyst surface.

This process benefits from the unique electronic properties imparted by yttrium, which modifies the electronic environment around platinum atoms, enhancing their reactivity .

Data

Electrochemical studies indicate that catalysts with higher proportions of platinum exhibit increased mass and specific activities for oxygen reduction reactions compared to standard catalysts like platinum on carbon .

Physical and Chemical Properties Analysis

Physical Properties

Platinum-yttrium (2/1) exhibits several notable physical properties:

  • Density: The density varies depending on synthesis methods but generally aligns with typical values for intermetallic compounds.
  • Morphology: Nanoparticle forms often exhibit high surface area due to their small size, enhancing catalytic activity.

Chemical Properties

Chemically, platinum-yttrium (2/1) demonstrates:

  • Stability: The compound shows good thermal stability under operational conditions.
  • Reactivity: Enhanced reactivity in electrochemical processes compared to pure metals.

Characterization techniques such as X-ray photoelectron spectroscopy provide insights into surface oxidation states and chemical environments within the alloy .

Applications

Platinum-yttrium (2/1) has significant applications primarily in catalysis:

  • Fuel Cells: It serves as an effective catalyst for oxygen reduction reactions in proton exchange membrane fuel cells.
  • Electrocatalysis: The alloy's enhanced electrocatalytic properties make it suitable for various electrochemical applications, including sensors and batteries.

Research continues to explore further applications in areas like environmental remediation and energy conversion technologies due to its favorable properties .

Synthesis and Fabrication Methodologies of Pt₂Y-Based Materials

Pulsed Laser Deposition for Epitaxial Pt₂Y Thin Films

Pulsed Laser Deposition (PLD) has emerged as a preeminent technique for synthesizing high-fidelity Pt₂Y thin films, particularly where epitaxial growth and strict stoichiometric transfer are paramount. The process leverages a high-energy pulsed laser beam (typically UV excimer lasers at 193 nm, 248 nm, or 308 nm) focused onto a bulk Pt₂Y target within a high-vacuum chamber (base pressure ~2×10⁻⁷ Torr) [3] [6]. The intense laser fluence (typically 1-4 J/cm²) causes instantaneous ablation of the target material, generating a highly directional plasma plume rich in ionized Pt and Y species. This plume propagates towards a heated substrate (up to 800°C), where condensation and epitaxial growth occur [1] [3].

The critical advantage of PLD for Pt₂Y lies in its congruent ablation characteristic. Complex intermetallic targets vaporize stoichiometrically due to the rapid, non-equilibrium nature of the ablation process. Consequently, the deposited films retain the Pt:Y = 2:1 atomic ratio of the target, a feat challenging for methods involving significant differences in elemental vapor pressures [1] [6]. Furthermore, PLD offers exceptional control over film morphology and crystallinity through precise manipulation of parameters:

  • Laser Fluence: Higher fluence (≥ 2 J/cm²) increases plume ionization and adatom mobility, promoting denser films and improved crystallinity but risking particulate ejection.
  • Repetition Rate (1-20 Hz): Lower frequencies (1-5 Hz) allow sufficient surface diffusion time between pulses, favoring smoother, layer-by-layer (Frank-van der Merwe) growth, essential for epitaxial quality. Higher rates increase deposition throughput but can lead to rougher surfaces [3].
  • Substrate Temperature: Elevated temperatures (≥ 600°C) are crucial for facilitating surface diffusion, enabling atoms to find equilibrium lattice sites, and promoting epitaxial alignment with single-crystal substrates like Al₂O₃(0001) or MgO(100).
  • Background Gas: While often performed in high vacuum, introducing inert gases like Ar at controlled pressures (millitorr to tens of millitorr) can thermalize the plume, reducing kinetic energy and potentially minimizing defects or enabling specific phase formations [3].
  • Target-Substrate Distance (25-75 mm): Shorter distances yield higher deposition rates but less uniform films; longer distances improve uniformity but reduce rate. In situ monitoring via Reflection High-Energy Electron Diffraction (RHEED) is optimally effective around 40 mm, providing real-time feedback on growth mode and surface structure [3].

Table 1: Key PLD Parameters for Pt₂Y Thin Film Synthesis

ParameterTypical Range for Pt₂YInfluence on Film PropertiesOptimal Value (Illustrative)
Laser Wavelength193 nm, 248 nm, 308 nmAbsorption efficiency, plume characteristics248 nm
Laser Fluence1 - 4 J/cm²Stoichiometry transfer, density, particulates2.5 J/cm²
Repetition Rate1 - 20 HzGrowth rate, surface roughness5 - 10 Hz
Substrate Temp.25°C - 800°CCrystallinity, epitaxy, surface diffusion650°C - 750°C
Background Gas (Ar)0 - 100 mTorrPlume thermalization, kinetic energy, stress10 - 30 mTorr
Target-Substrate Distance25 - 75 mmFilm uniformity, deposition rate40 - 50 mm
Base Pressure~2x10⁻⁷ TorrContamination control, mean free path< 5x10⁻⁷ Torr

Despite its strengths, PLD faces scalability challenges for large-area Pt₂Y coatings beyond research-scale substrates (typically ≤ 10x10 mm² for uniform films) [3] [6]. Industrial adoption, notably in areas like specialized coatings for microelectronics or energy conversion, is progressing through developments in beam homogenization, multi-target carousels, and advanced plume shaping techniques [6] [8].

Thermal Annealing Protocols for Phase-Stabilized Pt₂Y Alloys

While direct melting and casting of Pt-Y alloys is theoretically straightforward, achieving the desired ordered Pt₂Y intermetallic phase without deleterious secondary phases or inhomogeneities demands meticulously controlled thermal annealing protocols following solidification. The Pt-Y phase diagram reveals significant phase field complexity around the Pt₂Y composition, making post-solidification heat treatment critical for driving the ordering reaction and ensuring thermodynamic stability [2].

The core protocol involves solution annealing followed by controlled cooling/quenching:

  • Solution Annealing: Alloys are heated to temperatures significantly above the order-disorder transition temperature for the Pt₂Y phase (typically within the range of 1300°C - 1500°C, depending on exact composition and prior processing). This step aims to dissolve any secondary phases or compositional fluctuations formed during solidification or thermo-mechanical processing into a homogeneous solid solution. Crucially, sufficient soaking time is required to ensure homogeneity throughout the bulk material. Guidelines suggest 10-30 minutes per millimeter of section thickness, with thicker sections requiring longer times (e.g., 440 minutes for significant volumes as seen in other intermetallic systems) [2] [4]. Precise temperature control (±14°C) is mandatory [2].
  • Controlled Cooling/Quenching: The cooling path from the solution annealing temperature dictates the final microstructure and phase constitution. The primary goal is to bypass detrimental intermediate phase fields where unwanted intermetallics (e.g., PtY, Pt₃Y) or disordered solid solutions can nucleate. Strategies include:
  • Direct Quenching: Rapid cooling (e.g., water quenching - WQ) is often preferred to "freeze in" the high-temperature homogeneous state, promoting subsequent ordering at lower temperatures without phase separation. This is particularly critical for compositions prone to deleterious transformations in specific temperature ranges (analogous to the stabilization challenges in Ni-Mo alloys like B-3®) [2].
  • Controlled Slow Cooling: In some cases, a precisely controlled slow cooling rate (~100 K/h) through the ordering temperature range can promote the growth of well-ordered Pt₂Y domains, potentially optimizing long-range order parameters and minimizing quenched-in vacancies detrimental to properties like ductility. However, this risks precipitation if cooling is too slow [4].
  • Isothermal Annealing: Holding the alloy within the Pt₂Y phase stability field below the solution temperature can drive the ordering transformation to completion, followed by a final quench. This requires precise knowledge of the Pt-Y phase diagram.

Critical Considerations for Pt₂Y:

  • Atmosphere: Annealing must occur under inert (Ar, He) or high-vacuum conditions to prevent oxidation of Yttrium, which has a high oxygen affinity.
  • Quenching Medium: Water quenching (WQ) offers the fastest cooling, essential for thicker sections (>3/8 inch) to avoid undesirable phase formation during cooling. Rapid air cooling (RAC) might suffice for very thin foils or wires [2].
  • Thermal Hysteresis Control: Studies on similar first-order transition materials (e.g., FeRh) demonstrate that optimized annealing and quenching protocols can significantly narrow thermal hysteresis associated with ordering transitions, enhancing functional stability. Achieving a "model" near-zero hysteresis transition in Pt₂Y would be desirable for applications relying on precise electronic or magnetic responses [4].

Table 2: Thermal Annealing Protocol Stages for Phase-Stabilized Pt₂Y

StageObjectiveCritical ParametersPt₂Y Specific Considerations
Solution AnnealingHomogenization, dissolution of secondary phasesTemperature: 1300-1500°C; Time: 10-30 min/mm thickness; Atmosphere: Inert/VacuumExact T based on phase diagram; Long soak times
Cooling PathAvoid unwanted phases; Promote Pt₂Y orderingRate: Quench (WQ) / Slow (~100 K/h) / Isothermal holdWQ preferred to avoid decomposition; Control hysteresis
Ordering Anneal (Optional)Maximize LRO parameterTemperature: Within Pt₂Y stability field; Time: HoursBalance order vs. grain growth
Final QuenchPreserve microstructureMedium: Water (WQ) or Rapid Air (RAC)WQ for bulk; RAC only for thin sections

Sol-Gel and Templated Growth of Pt₂Y Nanostructures

Bridging the gap between bulk intermetallics and atomic-scale catalysts, sol-gel and templated syntheses offer pathways to nanostructured Pt₂Y with high surface areas and tunable morphologies. Although direct reports on Pt₂Y sol-gel are scarce within the provided results, the successful synthesis of related intermetallic nanopowders like Pt₂Y (2.9 m² g⁻¹, ~28 nm crystallites) using "approachable common chemicals and facilities" suggests viable routes exist [7]. These methods leverage solution-phase chemistry and nanoconfinement to achieve mixing at the atomic level before thermal reduction and intermetallic formation.

The generalized approach involves:

  • Precursor Solution: Combining molecular precursors containing Pt (e.g., H₂PtCl₆, Pt(acac)₂) and Y (e.g., Y(NO₃)₃, Y(acac)₃) in a suitable solvent. Careful selection ensures compatibility and homogeneous mixing. Chelating agents (e.g., citric acid, EDTA) may be added to stabilize ions and control hydrolysis/polycondensation rates.
  • Sol Formation & Gelation: Controlled hydrolysis and condensation reactions lead to the formation of a colloidal suspension (sol) of mixed Pt/Y oxides or hydroxides. Further reaction and solvent evaporation promote network formation, resulting in a porous, rigid gel. Alternatively, the solution can be mixed with a structure-directing agent (template).
  • Templating (Optional): Introducing nanoporous templates (e.g., mesoporous silica like SBA-15 or KIT-6, anodic aluminum oxide - AAO, block copolymer micelles) directs the growth of the sol-gel precursor within confined spaces. Upon removal of the template after thermal processing, nanostructures like nanowires, nanotubes, or ordered mesoporous replicas remain.
  • Drying: Removal of solvent from the gel produces a xerogel (ambient drying) or aerogel (supercritical drying), preserving the porous network.
  • Calcination & Reduction: The dried gel or templated material undergoes thermal treatment in air (calcination) to remove organic residues and convert precursors to mixed oxides. Subsequent reduction in a H₂/Ar atmosphere at elevated temperatures (typically 600-900°C) is critical for reducing the oxides to metallic Pt and Y and driving the solid-state interdiffusion necessary to form the ordered Pt₂Y intermetallic phase. The reduction temperature and atmosphere must be carefully controlled to prevent excessive sintering and yttrium oxidation.
  • Template Removal: If used, the template is dissolved (e.g., HF or NaOH etch for silica, phosphoric/chromic acid for AAO) after the reduction step or sometimes after calcination, leaving behind the Pt₂Y nanostructure.

Advantages and Challenges for Pt₂Y:

  • Advantages: Potential for high surface area (as evidenced by Pt₂Y nanopowder reaching 2.9 m² g⁻¹), excellent compositional homogeneity starting from molecular precursors, ability to form complex nanostructures (nanoparticles, wires, porous networks), and relatively lower processing temperatures compared to pure metallurgical routes [7].
  • Challenges: Precise control over the final Pt:Y ratio (2:1) during precursor mixing and subsequent steps is crucial but non-trivial. Preventing phase separation or the formation of oxides other than Pt₂Y during calcination/reduction requires optimized atmospheres and heating profiles. Removing templates completely without damaging the delicate nanostructure can be difficult. Achieving full long-range order comparable to bulk-annealed samples often requires high reduction temperatures, which promote sintering and surface area loss. Yttrium's high oxygen affinity makes controlling the oxygen partial pressure during reduction critical.

Table 3: Sol-Gel/Templated Synthesis Stages for Pt₂Y Nanostructures

StagePrimary GoalKey Materials/ParametersPt₂Y Specific Challenges
Precursor MixingAtomic-level Pt/Y mixingPt salt (e.g., H₂PtCl₆), Y salt (e.g., Y(NO₃)₃), ChelatorEnsuring 2:1 stoichiometry in solution
Sol/Gel FormationNetwork creation with embedded Pt/YControlled hydrolysis/polycondensation; pH controlMaintaining homogeneity
Templating (Optional)Shape control & pore definitionSBA-15, AAO, block copolymersFilling efficiency; Template-Pt/Y interaction
DryingSolvent removalXerogel (ambient) or Aerogel (supercritical)Minimizing pore collapse (esp. xerogel)
CalcinationOrganic removal; Oxide formationAir/O₂; 400-600°C; Controlled rampPreventing premature crystallization/segregation
Reduction/ReactionOxide reduction; Pt₂Y intermetallic formationH₂/Ar; 600-900°C; Critical pO₂ controlSintering; Maintaining stoichiometry; Y oxidation
Template RemovalLiberation of nanostructureHF/NaOH (Silica); H₃PO₄/H₂CrO₄ (AAO)Etching damage; Structure collapse

Solid-State Reaction Pathways for Intermetallic Pt₂Y Formation

Solid-state synthesis (SSS) represents a fundamental and often scalable route to Pt₂Y, relying on thermally activated diffusion and reaction between solid platinum and yttrium precursors. This method typically involves intimate mixing of fine elemental Pt and Y powders, followed by compaction and prolonged annealing at temperatures below the melting point of the lowest-melting component (Y, ~1522°C) but sufficiently high to enable significant atomic diffusion (typically >50% of Tₘ in Kelvin) [5].

Key Stages and Mechanisms:

  • Initial Mixing and Contact: Achieving homogeneity in the starting mixture is paramount. High-energy mechanical milling (e.g., ball milling) is frequently employed to produce finely divided, well-intermixed powders of Pt and Y, often reducing particle size to the nanoscale and introducing defects that accelerate subsequent diffusion. Milling also creates clean, reactive surfaces.
  • Cold Compaction: The mixed powders are pressed into pellets to enhance inter-particle contact, reducing diffusion distances and promoting reaction kinetics. Poor compaction leads to porosity and incomplete reaction.
  • Reactive Annealing: The pellets undergo annealing under inert or reducing atmosphere (Ar, H₂/Ar) to prevent Y oxidation. The process involves distinct stages:
  • Nucleation: Initial interdiffusion at Pt/Y contact points leads to the formation of localized regions rich in Pt-Y interaction. The first intermetallic phase to nucleate is often not Pt₂Y but rather a phase richer in the faster-diffusing species or with a lower nucleation barrier. In Pt-Y systems, Pt is typically the slower diffuser. Studies on similar systems (e.g., Ti-Al) show that mechanical activation can alter the usual phase sequence predicted purely by thermodynamics (e.g., free energy of formation) or diffusion kinetics (e.g., Darken's analysis) [5].
  • Growth and Phase Evolution: Once nucleated, the initial phase layers grow. Subsequent phases form at the interfaces between the initial phase and the remaining pure metal, following the phase diagram sequence. The growth of the Pt₂Y layer occurs primarily through solid-state diffusion across the already-formed intermetallic layers. The growth kinetics often follow a parabolic law (x² = kt), where x is the reaction layer thickness, t is time, and k is the rate constant governed by an Arrhenius relationship (k = k₀ exp(-Eₐ/RT)). Here, Eₐ is the apparent activation energy for layer growth.
  • Homogenization and Ordering: Given sufficient time and temperature, the system evolves towards the equilibrium phase(s). For Pt₂Y formation, this stage involves the consumption of intermediate phases (if formed) and the establishment of long-range order within the Pt₂Y grains. Extended annealing might be needed to achieve homogeneity, especially in bulk samples.

Impact of Mechanical Activation (e.g., Friction Stir Processing - FSP):Research on Ti-Al intermetallic formation highlights that severe plastic deformation during processes like Friction Stir Welding/Processing (FSW/P) drastically accelerates solid-state intermetallic reaction kinetics [5]. The mechanisms include:

  • Massive Interfacial Area Creation: Deformation produces ultrafine-grained or nanocrystalline structures with a high density of grain boundaries acting as fast diffusion paths.
  • Enhanced Atomic Mobility: Introduction of defects (dislocations, vacancies) increases atomic mobility.
  • Mechanical Mixing: Forced convection mixes elements at the atomic scale locally.
  • Localized Heating: Deformation generates heat, locally raising temperature.

These effects collectively lead to significantly lower apparent activation energies (Eₐ) for layer growth compared to conventional diffusion couples without mechanical activation [5]. While not directly reported for Pt₂Y, applying similar mechanical activation techniques (e.g., high-energy ball milling prior to annealing, or FSP of Pt/Y layered composites) offers a promising route to accelerate Pt₂Y formation, reduce processing temperatures/times, and potentially achieve finer microstructures.

Challenges: Controlling the final phase purity (avoiding PtY, Pt₃Y, or unreacted metal cores) requires precise control over stoichiometry in the initial mix, annealing temperature, and time. Porosity from initial powder compaction or Kirkendall effect during diffusion can be problematic. Grain growth during prolonged annealing can reduce mechanical properties.

Challenges in Stoichiometric Control During High-Temperature Synthesis

Achieving and maintaining the precise Pt:Y = 2:1 atomic ratio in the final Pt₂Y intermetallic compound presents significant challenges across all high-temperature synthesis routes (melting/casting, arc-melting, solid-state reaction, even PLD if ablation is non-congruent). These challenges stem primarily from the disparate physicochemical properties of platinum and yttrium:

  • Vapor Pressure Mismatch: Yttrium has a substantially higher vapor pressure than platinum at typical melting and annealing temperatures (>1500°C). For example, at 1600°C, the vapor pressure of Y is estimated to be orders of magnitude higher than that of Pt. This leads to preferential volatilization of Y during vacuum melting, arc-melting, or high-temperature annealing under low pressures, causing a measurable deviation from the nominal composition towards Pt-rich alloys (e.g., Pt₃Y or Pt-rich solid solution) [4] [5]. Mitigation strategies involve:
  • Using over-stoichiometric Y in the initial charge to compensate for losses.
  • Performing melting and annealing under a protective inert gas atmosphere (e.g., high-purity Ar) at slightly positive pressure to suppress volatilization.
  • Utilizing cold crucible techniques (e.g., skull melting) to minimize contamination and potentially reduce effective temperature/time at peak T.
  • Employing rapid solidification techniques to minimize time at high temperatures.
  • Yttrium Oxidation Tendency: Yttrium possesses an extremely high affinity for oxygen (ΔG°f of Y₂O₃ is highly negative). Even traces of oxygen in the processing atmosphere (in furnaces or from impurities on powder surfaces) can lead to the formation of Y₂O₃ inclusions. These inclusions deplete Y from the melt or solid solution, altering the effective metal ratio and acting as detrimental defects that can impair mechanical and functional properties [2]. Countermeasures include:
  • Rigorous Atmosphere Control: Utilizing high-vacuum systems with low base pressure (<10⁻⁵ Torr) or ultra-high-purity inert gases with oxygen getters. Gloveboxes (<1 ppm O₂/H₂O) are essential for powder handling.
  • Gettering: Using molten Y or Ti getters within the furnace chamber to scavenge residual oxygen.
  • Flux Melting: Melting under inert salts (e.g., CaF₂) that can dissolve and protect yttrium from oxidation.
  • Surface Cleaning: Intensive cleaning (e.g., via etching) of starting metal powders or foils to remove surface oxides before processing.
  • Formation of Competing Intermetallic Phases: The Pt-Y phase diagram features several intermetallic compounds near the 2:1 ratio (e.g., Pt₃Y, PtY, Pt₄Y). Their formation enthalpies and kinetic barriers to nucleation can be similar. Kinetic trapping of metastable phases or incomplete homogenization can lead to multi-phase microstructures instead of pure, ordered Pt₂Y [5]. This is exacerbated by:
  • Insufficient Annealing Time/Temperature: Preventing complete diffusion and equilibration.
  • Local Compositional Fluctuations: Arising from imperfect initial mixing (in solid-state or powder metallurgy routes) or microsegregation during solidification (in casting).
  • Off-Stoichiometry: Even slight deviations from Pt:Y=2:1 favor other phases.
  • Thermodynamic Stability vs. Processing Constraints: While Pt₂Y is the target phase, its thermodynamic stability domain might impose processing temperatures and times that conflict with practical constraints like equipment limitations, energy costs, or the need to prevent excessive grain growth. Balancing phase purity with microstructural control is non-trivial.

Addressing these stoichiometry challenges requires meticulous attention to starting material purity, atmospheric control, precise temperature/time profiles, and often sophisticated ex situ (e.g., ICP-OES, EDS mapping) and in situ (e.g., high-temperature XRD) characterization to verify composition and phase evolution throughout the synthesis process. PLD and sol-gel methods offer advantages in stoichiometric control compared to bulk high-temperature metallurgical routes, though each faces its own scaling and microstructural challenges.

List of Compounds Mentioned:

  • Platinum-Yttrium (Pt₂Y)
  • Yttrium Barium Copper Oxide (YBCO/REBCO - mentioned in PLD context)
  • Aluminum Nitride (AlN - mentioned in PLD context)
  • Titanium Dioxide (TiO₂ - mentioned in PLD/sol-gel context)
  • Diamond-Like Carbon (DLC - mentioned in PLD context)
  • Hafnium Silicate (HfSiO₄ - mentioned in PLD context)
  • Aluminum Silicate (Al₂SiO₅ - mentioned in PLD context)
  • Iron Selenide (FeSe - mentioned in PLD context)
  • Barium Titanium Zirconate (BCTZ - mentioned in MAPLE context)
  • Polyvinylidene Difluoride (PVDF - mentioned in MAPLE context)
  • Iron Rhodium (FeRh - mentioned in annealing context)
  • Nickel-Molybdenum Alloys (B-3®, B-2® - mentioned in annealing/quench context)
  • Yttrium Oxide (Y₂O₃ - mentioned as a potential contaminant)

Properties

CAS Number

59978-16-4

Product Name

Platinum--yttrium (2/1)

IUPAC Name

platinum;yttrium

Molecular Formula

Pt2Y

Molecular Weight

479.1 g/mol

InChI

InChI=1S/2Pt.Y

InChI Key

VVLIEYWMSQJBFR-UHFFFAOYSA-N

Canonical SMILES

[Y].[Pt].[Pt]

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